N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride
Description
N-[4-(1-Adamantyl)phenyl]pyridine-4-carboxamide hydrochloride is a synthetic compound characterized by a pyridine-4-carboxamide backbone substituted with a 1-adamantylphenyl group and a hydrochloride counterion. The adamantyl moiety confers enhanced lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry, particularly for targeting enzymes or receptors requiring hydrophobic interactions .
Properties
CAS No. |
61876-25-3 |
|---|---|
Molecular Formula |
C22H25ClN2O |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H24N2O.ClH/c25-21(18-5-7-23-8-6-18)24-20-3-1-19(2-4-20)22-12-15-9-16(13-22)11-17(10-15)14-22;/h1-8,15-17H,9-14H2,(H,24,25);1H |
InChI Key |
QPAUUWUTUFXEIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)C5=CC=NC=C5.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
Step 1: Preparation of 4-(1-adamantyl)aniline derivative
The adamantyl group is introduced onto a phenyl ring, usually via substitution reactions starting from adamantane or its derivatives.Step 2: Activation of pyridine-4-carboxylic acid
Pyridine-4-carboxylic acid is converted into an activated intermediate such as an acid chloride or an active ester to facilitate amide bond formation.Step 3: Amide bond formation
The 4-(1-adamantyl)aniline is reacted with the activated pyridine-4-carboxylic acid derivative under controlled conditions to form the amide bond.Step 4: Formation of hydrochloride salt
The free amide is converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing its stability and solubility.
This multi-step process requires careful optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity.
Detailed Synthetic Procedure
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Adamantane derivative + suitable halogenated phenyl compound, Pd-catalyst, base, solvent (e.g., DMF) | Formation of 4-(1-adamantyl)aniline via cross-coupling or substitution reactions | 70-85 | Requires inert atmosphere; Pd-catalyst loading critical |
| 2 | Pyridine-4-carboxylic acid + thionyl chloride or oxalyl chloride, solvent (e.g., dichloromethane) | Conversion to pyridine-4-carbonyl chloride | 90-95 | Use of dry solvents and low temperature recommended |
| 3 | 4-(1-adamantyl)aniline + pyridine-4-carbonyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Amide bond formation under stirring at 0-25°C | 75-90 | Reaction monitored by TLC and HPLC; NMR confirms structure |
| 4 | Amide product + HCl in ether or ethanol | Formation of hydrochloride salt | Quantitative | Enhances compound stability and crystallinity |
Reaction Monitoring and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Used to confirm the chemical structure and purity of intermediates and final product.High-Performance Liquid Chromatography (HPLC):
Employed to monitor reaction progress and purity levels.Mass Spectrometry (MS):
Confirms molecular weight and compound identity.Melting Point Determination:
Used for purity assessment of the hydrochloride salt.
Alternative Synthetic Approaches
Coupling Reagents:
Use of carbodiimide-based coupling agents (e.g., EDC, HOBt) to activate the carboxylic acid directly for amide bond formation without isolating acid chloride.Microwave-Assisted Synthesis:
Accelerates reaction times and can improve yields by enhancing reaction kinetics.Solid-Phase Synthesis:
Though less common for this compound, it may be used for rapid library synthesis in medicinal chemistry.
Research Findings and Optimization Data
Yield Optimization
Optimization studies show that:
Lower temperatures during acid chloride formation reduce side reactions.
Use of dry, aprotic solvents (e.g., dichloromethane, tetrahydrofuran) improves reaction efficiency.
Triethylamine or similar bases neutralize HCl formed during amide bond formation, improving yield.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Condition | Impact on Synthesis |
|---|---|---|
| Solvent for acid chloride formation | Dry dichloromethane or 1,2-dichlorobenzene | Minimizes hydrolysis and side reactions |
| Temperature (acid chloride formation) | 0-25°C | Controls reaction rate and purity |
| Base for amide formation | Triethylamine or DIPEA | Neutralizes HCl, improves yield |
| Reaction time (amide formation) | 2-6 hours | Ensures complete coupling |
| Salt formation | HCl in ether or ethanol | Enhances solubility and stability |
| Analytical monitoring | NMR, HPLC, MS | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Iodine and other oxidants can be used for oxidative dehydrogenation.
Reduction: Sodium borohydride in ethanol is commonly used for reduction reactions.
Substitution: Trifluoromethanesulfonic acid is used for hydroarylation reactions.
Major Products
The major products formed from these reactions include various substituted adamantane derivatives and phenylpiperidines .
Scientific Research Applications
Antioxidant Properties
Research indicates that adamantyl derivatives, including N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride, exhibit significant antioxidant activity. This property is crucial for combating oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cancer .
Anticancer Activity
Studies have shown that compounds with similar structures to N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide exhibit potent anticancer properties. For instance, derivatives have been identified as effective in inducing apoptosis in cancer cell lines, particularly acute myeloid leukemia . The structure-activity relationship (SAR) studies suggest that modifications to the adamantyl and pyridine moieties can enhance their efficacy against various cancer types .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in preclinical models. It has been shown to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory conditions .
Central Nervous System Disorders
There is growing interest in the use of this compound for treating central nervous system disorders. The compound acts as a modulator of glutamate neurotransmission, which plays a critical role in conditions such as Alzheimer's disease and schizophrenia .
Metabolic Disorders
The compound's ability to selectively inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) positions it as a potential therapeutic agent for metabolic disorders such as type 2 diabetes and obesity . This inhibition leads to decreased cortisol levels, which may help mitigate metabolic syndrome symptoms.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include coupling reactions between adamantane derivatives and pyridine carboxylic acids. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Mechanism of Action
The mechanism of action of N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with various biological targets, potentially inhibiting viral replication and modulating neurotransmitter systems . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Adamantane-Substituted Derivatives
Adamantane-containing compounds, such as N-[3-(1-Adamantylmethyl)phenyl]-2-chloro-9-isopropyl-9H-purin-6-amine (3c) and (1-Adamantyl){4-[(2-chloro-9-isopropyl-9H-purin-6-yl)amino]phenyl}methanone (3d), share the adamantyl group with the target compound. These derivatives exhibit distinct biological activities, including kinase inhibition, attributed to the adamantane’s rigid, hydrophobic structure enhancing target binding . For example:
Pyridine-4-Carboxamide Derivatives
Pyridine-4-carboxamide derivatives with varying substituents highlight the impact of functional groups on bioactivity:
- N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide (5f) : Exhibits 89.28% COX-1 inhibition (IC₅₀ = 200 µM), outperforming ortho/meta-nitro analogues (64.28–78.57% inhibition) .
- N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide (5d) : Shows 83.33% COX-1 inhibition, comparable to 5f, indicating para-chloro substitution enhances activity .
These findings suggest that N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide hydrochloride ’s para-substituted adamantyl group may optimize steric and electronic interactions for target engagement, similar to para-nitro or chloro substituents in other carboxamides .
Physicochemical Properties
Comparative data for selected compounds are summarized below:
*Estimated based on structural analogues.
Biological Activity
N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound features an adamantyl group attached to a phenyl ring, which is further connected to a pyridine-4-carboxamide moiety. This unique structure is believed to contribute to its biological activity by enhancing lipophilicity and facilitating interaction with biological targets.
Research indicates that the compound exhibits various mechanisms of action:
- Apoptosis Induction : Studies have shown that derivatives with similar structures can induce apoptosis in cancer cell lines, including MCF7 and T47D. For instance, compounds related to N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide have demonstrated significant inhibition of cell viability, suggesting a potential role in cancer therapy .
- Cell Cycle Arrest : Certain adamantane derivatives have been reported to cause cell cycle arrest, leading to programmed cell death in leukemia cells, indicating a potential for treating hematological malignancies .
Cytotoxicity Studies
Cytotoxicity assays reveal the compound's effectiveness against various cancer cell lines. The following table summarizes the inhibition percentages observed in different studies:
| Cell Line | Inhibition (%) at 50 µM | Reference |
|---|---|---|
| MCF7 | 89.35 ± 1.22 | |
| T47D | 86.03 ± 0.99 | |
| MDA-MB-231 | 84.52 ± 2.54 | |
| PC3 | 88.60 ± 0.44 | |
| DU145 | 87.78 ± 1.32 | |
| Caco-2 | 85.22 ± 0.65 |
These results indicate a strong cytotoxic effect across multiple cancer cell lines, supporting the compound's potential as an anticancer agent.
Study on Adamantane Derivatives
A notable case study investigated the biological activity of various adamantane derivatives, including N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide. The study highlighted that modifications in substituents could significantly affect the apoptotic activity and selectivity towards cancer cells .
In Vivo Studies
In vivo studies have also been conducted using animal models to assess the therapeutic potential of similar compounds. For instance, derivatives showed promising results in inhibiting tumor growth in murine models, enhancing survival rates among treated groups compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
